Enhanced Lipophilicity (cLogP) Against the Pyrrolidine Analog for Improved Membrane Permeability Prediction
The target compound's piperidine ring increases its calculated partition coefficient (cLogP) relative to the direct pyrrolidine analog, a quantifiable shift with implications for membrane permeability in whole-cell assays. Based on PubChem-computed XLogP3 values, the piperidine derivative exhibits a higher lipophilicity compared to the pyrrolidine analog, 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(pyrrolidin-1-yl)propanenitrile .
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(pyrrolidin-1-yl)propanenitrile (CAS 790270-79-0), XLogP3 = 0.3 |
| Quantified Difference | ΔXLogP3 = +0.7 log units |
| Conditions | Predicted values by PubChem XLogP3 3.0 algorithm |
Why This Matters
A higher logP value is correlated with increased passive membrane permeability, making the piperidine-containing compound a more suitable candidate for cell-based phenotypic screening when membrane diffusion is a rate-limiting factor.
- [1] PubChem Compound Summary for CID 2415684. Computed Properties: XLogP3. View Source
- [2] PubChem Compound Summary for CID 2425616, 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(pyrrolidin-1-yl)propanenitrile. View Source
